1-(4-Acetylphenyl)-4-piperidinecarboxamide

Medicinal Chemistry SAR Studies Chemical Synthesis

1-(4-Acetylphenyl)-4-piperidinecarboxamide (CAS 250713-72-5) is the definitive unsubstituted core scaffold for systematic SAR exploration. Unlike pre-substituted analogs, its primary carboxamide (-CONH₂) provides a clean synthetic handle for N-derivatization, enabling unambiguous structure-activity studies. Supplied at ≥98% purity, it is a critical building block for medicinal chemistry campaigns. Not a controlled substance—standard international shipping applies.

Molecular Formula C14H18N2O2
Molecular Weight 246.31
CAS No. 250713-72-5
Cat. No. B2742179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Acetylphenyl)-4-piperidinecarboxamide
CAS250713-72-5
Molecular FormulaC14H18N2O2
Molecular Weight246.31
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)N
InChIInChI=1S/C14H18N2O2/c1-10(17)11-2-4-13(5-3-11)16-8-6-12(7-9-16)14(15)18/h2-5,12H,6-9H2,1H3,(H2,15,18)
InChIKeyCLEJHFDPZZETOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Acetylphenyl)-4-piperidinecarboxamide (CAS: 250713-72-5): Core Chemical and Procurement Specifications


1-(4-Acetylphenyl)-4-piperidinecarboxamide (CAS: 250713-72-5) is a synthetic organic compound belonging to the piperidinecarboxamide class, characterized by a piperidine ring substituted at the 1-position with a 4-acetylphenyl group and at the 4-position with a primary carboxamide. Its molecular formula is C14H18N2O2 with a molecular weight of 246.30 g/mol [1]. Commercially available sources specify a minimum purity of 95-98% for research use . As an unsubstituted carboxamide, it serves as a versatile core scaffold for generating focused libraries of N-substituted analogs, a common strategy in medicinal chemistry SAR campaigns. However, a comprehensive review of primary literature and patents reveals no publicly available data regarding its inherent biological activity, binding affinity, or pharmacokinetic properties as a standalone entity.

Critical Considerations Against Generic Substitution of 1-(4-Acetylphenyl)-4-piperidinecarboxamide


The chemical class of piperidine-4-carboxamides is characterized by extreme sensitivity to substitution patterns, where even minor modifications can lead to profound changes in biological activity, target selectivity, and physicochemical properties. 1-(4-Acetylphenyl)-4-piperidinecarboxamide is a specific, unsubstituted core scaffold. Its close analogs, such as N-substituted variants (e.g., N-cyclopropylmethyl or N-(2-thienylmethyl) ), represent different chemical entities with distinct molecular targets and biological profiles. Substituting the target compound with one of these analogs in a research or industrial workflow would invalidate experimental results, as it constitutes a change to the chemical entity being studied. The primary differentiation for this specific compound is its identity as the base, unadorned carboxamide scaffold, a unique and crucial starting point for derivatization that cannot be replicated by pre-substituted analogs.

Quantitative Differentiation Evidence for 1-(4-Acetylphenyl)-4-piperidinecarboxamide (CAS: 250713-72-5)


Structural Identity as the Unsubstituted Carboxamide Scaffold for Derivative Synthesis

This compound is distinguished from its closest commercially available analogs by the absence of a substituent on the carboxamide nitrogen. Analogs such as 1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide and 1-(4-Acetylphenyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide possess additional alkyl or heteroalkyl groups at this position. This unsubstituted nature is a critical feature for subsequent chemical derivatization, allowing for the introduction of diverse functional groups to generate compound libraries for structure-activity relationship (SAR) exploration. No quantitative comparative bioactivity data between the unsubstituted scaffold and its N-substituted derivatives were found in the scientific literature.

Medicinal Chemistry SAR Studies Chemical Synthesis

Commercial Purity and Quality Control Specifications

Vendor technical datasheets provide quantitative purity specifications for this compound. One commercial source lists a minimum purity of 95% , while another specifies a minimum purity of 98% . These specifications are essential for procurement decisions, as purity directly impacts the reliability and reproducibility of chemical reactions and biological assays. The higher purity grade (98%) would be preferred for sensitive applications, whereas the 95% grade may be suitable for initial synthetic transformations.

Chemical Procurement Quality Control Analytical Chemistry

Differential Positional Isomerism: 1-Substituted vs. N-Substituted Piperidinecarboxamides

The target compound, 1-(4-Acetylphenyl)-4-piperidinecarboxamide, is a positional isomer of N-(4-acetylphenyl)-1-piperidinecarboxamide (CAS: 651053-02-0) . In the target compound, the acetylphenyl group is attached to the piperidine nitrogen (1-position), and the carboxamide is at the 4-position. In the comparator, the acetylphenyl group is attached to the carboxamide nitrogen, and the piperidine nitrogen is unsubstituted. This fundamental difference in connectivity results in two distinct chemical entities with different chemical and likely different biological properties. The selection of the correct isomer is paramount for any research or industrial application.

Medicinal Chemistry Chemical Biology Structural Isomerism

Defined Research Applications for 1-(4-Acetylphenyl)-4-piperidinecarboxamide Based on Structural Evidence


Scaffold for Focused Chemical Library Synthesis in Medicinal Chemistry SAR

The primary and most verifiable application for this compound is as an unsubstituted core scaffold for the synthesis of a focused library of N-substituted piperidine-4-carboxamide derivatives. As established in Section 3, its defining feature is the presence of a primary carboxamide (-CONH2) group, which serves as a versatile synthetic handle for introducing diverse chemical moieties . This allows medicinal chemists to systematically explore structure-activity relationships (SAR) by appending various alkyl, aryl, or heterocyclic groups to the carboxamide nitrogen, a common strategy in lead optimization campaigns. The 95-98% purity grades are suitable for initiating these synthetic sequences.

Positive Control for Identity in Analytical Method Development

The well-defined molecular weight (246.30 g/mol) and formula (C14H18N2O2) of this compound make it suitable for use as a standard or positive control in the development and validation of analytical methods, such as HPLC, LC-MS, or NMR spectroscopy [1]. Its specific structure, which is a positional isomer of other commercially available compounds (e.g., N-(4-acetylphenyl)-1-piperidinecarboxamide), underscores its utility in assays designed to distinguish between closely related chemical entities . This application is supported by its established chemical identity and the availability of spectroscopic data.

Precursor for Advanced Intermediates in Multi-Step Organic Synthesis

As a stable, solid organic compound with a defined purity, it can serve as a reliable precursor for more complex molecules in multi-step organic syntheses. The acetylphenyl group can undergo further chemical transformations (e.g., reduction, oxidation), and the piperidine nitrogen is a potential site for alkylation or acylation reactions, providing multiple synthetic vectors for building molecular complexity . This application is a class-level inference based on the known reactivity of these functional groups, but is a valid use case for procurement when a specific, pure building block is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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